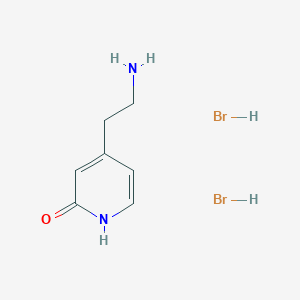

4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide

Description

Propriétés

IUPAC Name |

4-(2-aminoethyl)-1H-pyridin-2-one;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2BrH/c8-3-1-6-2-4-9-7(10)5-6;;/h2,4-5H,1,3,8H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APANOJAEBUPKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697159 | |

| Record name | 4-(2-Aminoethyl)pyridin-2(1H)-one--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170026-03-6 | |

| Record name | 4-(2-Aminoethyl)pyridin-2(1H)-one--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Elusive Mechanism of 4-(2-Aminoethyl)pyridin-2(1H)-one: A Guided Exploration of a Privileged Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The 2-pyridone scaffold is a quintessential example of such a "privileged structure."[1][2] Its inherent ability to engage in robust biological interactions has rendered it a fertile ground for the discovery of a wide array of bioactive agents.[3][4] This guide addresses the specific query regarding the mechanism of action of 4-(2-Aminoethyl)pyridin-2(1H)-one. However, a comprehensive search of the current scientific literature reveals a notable absence of specific studies detailing the biological targets and molecular mechanisms of this particular derivative.

Therefore, this document will take a two-pronged approach. Firstly, it will transparently address the current knowledge gap concerning 4-(2-Aminoethyl)pyridin-2(1H)-one. Secondly, and more broadly, it will provide an in-depth exploration of the well-established mechanistic paradigms associated with the 2-pyridone class of compounds. By understanding the versatile pharmacology of the core scaffold, researchers can infer potential avenues of investigation and plausible mechanisms for its lesser-studied derivatives, including 4-(2-Aminoethyl)pyridin-2(1H)-one. This guide is structured to empower researchers with the foundational knowledge and experimental strategies required to elucidate the mechanism of action of novel 2-pyridone-containing compounds.

Part 1: The Known and the Unknown: Deconstructing 4-(2-Aminoethyl)pyridin-2(1H)-one

The compound 4-(2-Aminoethyl)pyridin-2(1H)-one belongs to the 2-pyridone family, a class of N-heterocyclic compounds of significant therapeutic interest.[1] The core 2-pyridone ring is recognized for its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[2] The presence of a 2-aminoethyl side chain offers a potential site for further chemical modification, making it a valuable building block in medicinal chemistry.[1]

Table 1: Physicochemical Properties of 4-(2-Aminoethyl)pyridin-2(1H)-one

| Property | Value | Reference |

| CAS Number | 746581-25-9 | [1] |

| Molecular Formula | C7H10N2O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

Part 2: The 2-Pyridone Scaffold: A Mechanistic Overview

The true value for researchers lies in understanding the diverse biological activities exhibited by the broader family of 2-pyridone derivatives. The pharmacological profile of these compounds is profoundly influenced by the nature and position of substituents on the pyridone ring.[3]

Kinase Inhibition: A Prevalent Mechanism

A significant number of FDA-approved drugs containing the 2-pyridone scaffold function as kinase inhibitors.[2][5] The unsubstituted pyridinone can act as a bioisostere for a peptide bond, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase catalytic domain.[3]

Key Kinase Targets for 2-Pyridone Derivatives:

-

Met Kinase: Involved in cell proliferation and migration.

-

Mitogen-activated protein kinase-interacting kinase (MNK): Plays a role in protein synthesis and cell growth.

-

Bruton's tyrosine kinase (BTK): A key component of B-cell receptor signaling.[3]

The general mechanism involves the 2-pyridone core occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Diagram 1: Generalized Kinase Inhibition by a 2-Pyridone Derivative

Caption: Systematic workflow for identifying the primary biological effect.

Target Deconvolution Strategies

Once a 'hit' phenotype is identified (e.g., potent anticancer activity against a specific cell line), the next critical phase is to identify the direct molecular target(s).

Table 2: Common Target Deconvolution Methodologies

| Method | Principle | Application |

| Affinity Chromatography | The compound is immobilized on a solid support to 'pull down' interacting proteins from a cell lysate. | Unbiased identification of binding partners. |

| Kinase Profiling | The compound is screened against a large panel of purified kinases to identify specific inhibitory activity. | Specific for identifying kinase inhibitors. |

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon compound binding in intact cells. | Unbiased, in-cell target identification. |

| Computational Docking | In silico modeling of the compound's binding to the active sites of known drug targets. | Hypothesis generation for likely targets. |

Pathway Analysis and Mechanistic Validation

Following the identification of a putative target, the subsequent steps involve validating this interaction and elucidating its impact on downstream cellular pathways.

Experimental Protocol: Western Blotting for Pathway Analysis (Example: Kinase Target)

-

Cell Treatment: Treat the target cells with 4-(2-Aminoethyl)pyridin-2(1H)-one at its IC50 concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the putative target kinase and its key downstream substrates.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the changes in protein phosphorylation.

A decrease in the phosphorylation of the target and its substrates would validate the inhibitory effect of the compound on that specific signaling pathway.

Conclusion

While the specific mechanism of action for 4-(2-Aminoethyl)pyridin-2(1H)-one remains to be experimentally determined, its structural classification within the 2-pyridone family provides a strong foundation for hypothesis-driven research. The diverse and potent biological activities of 2-pyridone derivatives, particularly as kinase inhibitors and antimicrobial agents, suggest that 4-(2-Aminoethyl)pyridin-2(1H)-one holds significant potential as a lead compound for drug discovery. The experimental workflows and conceptual frameworks outlined in this guide offer a clear and logical path for researchers to unravel the therapeutic promise of this and other novel 2-pyridone-based molecules.

References

- 4-(2-Aminoethyl)pyridin-2(1H)-one - Benchchem.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022-12-07).

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (2022-03-23).

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- 1-Pyridin-2-yl-ethylamine - Chem-Impex.

- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds - Hilaris Publisher.

- Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review - Ingenta Connect. (2024-08-01).

- Structural Diversity in 2-(2-Aminoethyl)

- 4-(2-Aminoethyl)pyridine | CAS 13258-63-4 | SCBT.

- 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem.

- Synthesis of diversely substituted pyridin-2(1H)

- 4-(2-Aminoethyl)pyridine 96 13258-63-4 - Sigma-Aldrich.

- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

Sources

- 1. 4-(2-Aminoethyl)pyridin-2(1H)-one|CAS 746581-25-9 [benchchem.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document will delve into the synthesis, physicochemical properties, potential biological activities, and analytical characterization of 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide, providing a foundational resource for its scientific exploration.

Physicochemical Properties and Identification

The dihydrobromide salt of 4-(2-Aminoethyl)pyridin-2(1H)-one is expected to be a crystalline solid with increased aqueous solubility compared to its free base, a desirable property for biological testing and formulation. The key physicochemical data for the precursor, 4-(2-Aminoethyl)pyridine, are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13258-63-4 | [4][5] |

| Molecular Formula | C₇H₁₀N₂ | [4] |

| Molecular Weight | 122.17 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 104 °C at 9 mmHg | [5] |

| Density | 1.0238 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.5380 | [5] |

Synthesis and Purification

The synthesis of 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide can be conceptualized as a two-step process: the conversion of 4-(2-Aminoethyl)pyridine to the corresponding pyridin-2(1H)-one, followed by the formation of the dihydrobromide salt.

Part 1: Synthesis of 4-(2-Aminoethyl)pyridin-2(1H)-one

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 4-(2-Aminoethyl)pyridin-2(1H)-one.

Experimental Protocol (Hypothetical):

-

Protection of the Amino Group: To a solution of 4-(2-Aminoethyl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (TEA, 1.2 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

-

Oxidation to Pyridin-2(1H)-one: The oxidation of the pyridine ring to a pyridin-2(1H)-one can be challenging. A potential method involves the use of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). Dissolve the N-protected intermediate (1.0 eq) in a chlorinated solvent like DCM and add m-CPBA (1.5-2.0 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 24-48 hours, monitoring by TLC. The workup would involve quenching the excess peroxy acid with a reducing agent (e.g., sodium thiosulfate solution) and purification by column chromatography.

-

Deprotection of the Amino Group: Dissolve the N-protected pyridinone intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group. Evaporate the solvent and excess acid under reduced pressure to yield the crude 4-(2-Aminoethyl)pyridin-2(1H)-one.

Part 2: Formation of the Dihydrobromide Salt

The formation of the dihydrobromide salt is a standard procedure for compounds containing basic nitrogen atoms.

Experimental Protocol:

-

Dissolve the crude 4-(2-Aminoethyl)pyridin-2(1H)-one in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrobromic acid (HBr) in acetic acid (e.g., 33 wt. %) or gaseous HBr until the solution becomes acidic (check with pH paper). Typically, two equivalents of HBr will be required to protonate both the pyridine ring nitrogen (if it exists in the lactim tautomeric form) and the primary amine.

-

Stir the mixture at 0 °C for 30-60 minutes. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether to facilitate drying.

-

Dry the resulting white to off-white solid under vacuum to obtain 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide.

Potential Biological Activity and Signaling Pathways

Pyridin-2(1H)-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] Many of these activities are attributed to their ability to inhibit protein kinases.[2] Given the structural features of 4-(2-Aminoethyl)pyridin-2(1H)-one, it is plausible that it could interact with key signaling pathways implicated in various diseases.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a critical regulator of inflammatory responses.[9] Inhibition of p38α MAPK has been shown to be a promising strategy for the treatment of inflammatory diseases and chronic pain.[10] Several pyridinone-containing compounds have been identified as potent p38 MAPK inhibitors.[2][10]

Caption: Simplified p38 MAPK signaling pathway and the hypothetical point of inhibition.

Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway

The ERK1/2 pathway is another crucial MAPK cascade that regulates cell proliferation, differentiation, and survival.[11][12] Dysregulation of this pathway is a hallmark of many cancers, making ERK1/2 a key therapeutic target.[13][14] The pyridinone scaffold has been incorporated into potent ERK1/2 inhibitors.[13]

Caption: Simplified ERK1/2 signaling pathway and the hypothetical point of inhibition.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide.

Analytical Workflow:

Caption: A typical workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

Protocol for Purity Assessment:

-

System: A reverse-phase HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient Example: 5% B to 95% B over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Structural Elucidation: [15][16]

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons. This will help to confirm the presence of the ethyl chain, the pyridinone ring protons, and the exchangeable protons of the amine and amide/hydroxyl groups.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is suitable for this polar and potentially charged molecule.

-

Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Fragmentation patterns can provide further structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Analysis: Identify characteristic absorption bands for key functional groups, such as N-H stretches (amine and amide), C=O stretch (pyridinone), and C=C/C=N stretches (aromatic ring).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide and its precursors. The precursor, 4-(2-Aminoethyl)pyridine, is classified as an irritant.[5] It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for the parent compound and related pyridinone derivatives.[17][18]

Conclusion

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide, a compound with potential for further investigation in drug discovery. By outlining its synthesis, physicochemical properties, potential biological targets, and analytical characterization, this document serves as a valuable resource for researchers and scientists. The exploration of pyridin-2(1H)-one derivatives continues to be a fertile ground for the development of novel therapeutics, and a thorough understanding of individual analogues is paramount to advancing this field.

References

- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Med. Chem., 2021, 12, 1357-1367.

- CN103664765A - Preparation method of 2-amino-3-bromopyridine.

- Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iran J Pharm Res. 2013 Winter; 12(1): 61–69.

- 3-aminopyridine. Organic Syntheses.

- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Org. Biomol. Chem., 2021, 19, 2024-2030.

- CN101704781B - Preparation method of amino pyridine bromide compound.

- Recent Advances of Pyridinone in Medicinal Chemistry. Front. Chem., 2022, 10, 845944.

- 4-(2-Aminoethyl)pyridine | CAS 13258-63-4. Santa Cruz Biotechnology.

- 2-Pyridineethanamine. PubChem.

- 4-(2-Aminoethyl)pyridine 96% | 13258-63-4. Sigma-Aldrich.

- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

- Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. J. Med. Chem. 2024, 67, 2, 1338–1357.

- SAFETY DATA SHEET - 2-amino pyridine. Biochem Chemopharma.

- Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B. 2022, 12(1), 21-38.

- p38 MAPK inhibitors. Selleck Chemicals.

- Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Org. Lett. 2007, 9, 21, 4127–4129.

- Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega. 2023, 8, 43, 39591–39626.

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

- 2,3-diaminopyridine. Organic Syntheses.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

- SAFETY D

- Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment.

- The path of p38α MAP kinase inhibition. Universität Tübingen.

- Application Notes and Protocols for the Analytical Characteriz

- Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. Int. J. Mol. Sci. 2025, 26(17), 8696.

- The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. Autophagy. 2020, 16(1), 187-189.

- Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. Eur. J. Med. Chem. 2020, 187, 111917.

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.

- 1H NMR Characterization of Two New Pyridoxine Derivatives.

- Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation.

- Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules. 2021, 26(11), 3236.

- p38 Inhibitors-p38 Signaling P

- A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics.

- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.

- Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. J. Org. Chem. 2002, 67, 1, 165–168.

- 4-(2-Aminoethyl)pyridine. Tokyo Chemical Industry Co., Ltd.

- N-(2-Aminoethyl)piperidine. PubChem.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. 4-(2-Aminoethyl)pyridine | CAS 13258-63-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-(2-Aminoethyl)pyridine 96 13258-63-4 [sigmaaldrich.com]

- 6. 4-(2-Aminoethyl)pyridine | 13258-63-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. kpfu.ru [kpfu.ru]

- 17. biochemopharma.fr [biochemopharma.fr]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Whitepaper: Investigating the Therapeutic Target Landscape of 4-(2-Aminoethyl)pyridin-2(1H)-one

An In-depth Technical Guide

Executive Summary

The 2-pyridone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for robust interactions with a wide array of biological targets, leading to diverse pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This whitepaper focuses on a specific, under-researched derivative, 4-(2-Aminoethyl)pyridin-2(1H)-one. While direct biological data on this compound is sparse, its structural features suggest significant therapeutic potential. This guide provides a comprehensive analysis of high-probability therapeutic targets for this molecule, derived from structure-activity relationships of analogous compounds. We present a logical framework for target identification and validation, beginning with inferred target classes and progressing through detailed, field-proven experimental protocols for biochemical and cell-based validation. This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising chemical entity.

Section 1: Introduction to 4-(2-Aminoethyl)pyridin-2(1H)-one

Chemical Structure and Physicochemical Properties

4-(2-Aminoethyl)pyridin-2(1H)-one is a heterocyclic compound featuring the core 2-pyridone ring substituted with a 2-aminoethyl group at the 4-position.[6] This substitution provides a basic amine group, which can be crucial for molecular interactions and serves as a potential vector for further chemical modification in fragment-based drug design.[6] The 2-pyridone tautomer is generally favored over its 2-hydroxypyridine isomer, especially under physiological conditions.[1][3]

Table 1: Physicochemical Properties of 4-(2-Aminoethyl)pyridin-2(1H)-one and Related Isomers

| Property | 4-(2-Aminoethyl)pyridin-2(1H)-one | 4-(2-Aminoethyl)pyridine |

|---|---|---|

| CAS Number | 746581-25-9[6] | 13258-63-4[7][8] |

| Molecular Formula | C₇H₁₀N₂O[6] | C₇H₁₀N₂[7] |

| Molecular Weight | 138.17 g/mol [6] | 122.17 g/mol [7] |

| Appearance | Not specified (research chemical)[6] | Colorless to Light Yellow Liquid[8] |

| Key Functional Groups | 2-pyridone ring, primary amine[6] | Pyridine ring, primary amine[7] |

The 2-Pyridone Scaffold: A Privileged Motif in Medicinal Chemistry

The 2-pyridone ring is a cornerstone of modern drug discovery due to its remarkable versatility.[4] It can serve as a bioisostere for amides, phenyl groups, and other heterocycles, while offering favorable pharmacokinetic properties such as metabolic stability and aqueous solubility.[1][2][5] This scaffold is present in a growing number of marketed drugs, particularly in oncology, where it functions as a critical "hinge-binding" motif for protein kinase inhibitors like Palbociclib and Ripretinib.[1][9] The broad spectrum of biological activities reported for 2-pyridone derivatives is extensive, encompassing:

This wide range of activities underscores the scaffold's ability to interact with multiple, distinct classes of biological targets.

Rationale for Target Exploration

The specific structure of 4-(2-Aminoethyl)pyridin-2(1H)-one combines the proven 2-pyridone core with a flexible aminoethyl side chain. This combination suggests that the molecule could retain the targeting capabilities of the pyridone ring while the side chain could provide additional interaction points or modulate selectivity for specific targets. Given that this molecule is primarily available as a research chemical, a structured investigation into its biological targets is warranted.[6][14] This guide will therefore focus on inferring potential targets from well-documented activities of structurally related compounds.

Section 2: High-Probability Therapeutic Target Classes

Based on extensive literature precedent for the 2-pyridone scaffold, we have identified four high-probability classes of therapeutic targets for 4-(2-Aminoethyl)pyridin-2(1H)-one.

Protein Kinases

Rationale: The 2-pyridone motif is an exceptional kinase hinge-binder.[2][3] The lactam NH group can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, mimicking the peptide backbone's interaction with the kinase hinge region. This has been successfully exploited in the development of inhibitors for numerous kinases.[2]

Primary Candidates:

-

p38α MAPK: This kinase is a key mediator of inflammatory responses.[13] Pyridin-2-one derivatives have been identified as inhibitors of p38α MAPK, showing potent anti-allodynic (analgesic) effects in preclinical pain models.[13]

-

Bruton's Tyrosine Kinase (Btk): Btk is a critical enzyme in B-cell signaling, making it a validated target for autoimmune diseases and B-cell malignancies. The 2-pyridone scaffold has been explored for developing potent Btk inhibitors.[2][3]

-

PI3K/mTOR: These are central nodes in cell growth and proliferation pathways, and are major targets in oncology.[11] Several pyridine and pyridinone derivatives have been developed as PI3K/mTOR dual inhibitors.[11]

Proposed Mechanism of Interaction:

Caption: Proposed hydrogen bonding between the 2-pyridone core and a kinase hinge.

Phosphodiesterases (PDEs)

Rationale: The cardiotonic effects of some 2-pyridone derivatives are attributed to the inhibition of phosphodiesterases, specifically PDE3.[12] Marketed drugs like Amrinone and Milrinone, which contain a pyridinone core, act as selective PDE3 inhibitors, leading to increased intracellular cyclic AMP (cAMP), enhanced cardiac contractility, and vasodilation.[12]

Primary Candidate:

-

PDE3: A key target for the treatment of acute decompensated heart failure. The structural similarity of 4-(2-Aminoethyl)pyridin-2(1H)-one to established PDE3 inhibitors makes this an important target to investigate.

Bacterial Topoisomerases

Rationale: Several classes of 2-pyridone derivatives have demonstrated potent antibacterial activity, often by targeting bacterial type II topoisomerases like DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death.

Primary Candidates:

-

DNA Gyrase (GyrA/GyrB): The primary target of quinolone antibiotics, it is also susceptible to inhibition by other heterocyclic scaffolds.

-

Topoisomerase IV (ParC/ParE): Crucial for chromosome segregation in bacteria.

Carbonic Anhydrases (CAs)

Rationale: This is a more speculative but highly intriguing possibility based on the activity of a close structural analog. The compound 2-(2-aminoethyl)-pyridine (lacking the carbonyl group of the pyridone) has been identified as a promising in vitro activator of human carbonic anhydrase II (hCA II).[15] Activation of hCA II is being explored as a potential therapeutic strategy for Alzheimer's disease to ameliorate memory loss.[15] While the electronic properties of a pyridine and a pyridin-2-one ring are different, the shared pharmacophoric features warrant an investigation into whether 4-(2-Aminoethyl)pyridin-2(1H)-one acts as a modulator (activator or inhibitor) of carbonic anhydrases.

Primary Candidate:

-

Carbonic Anhydrase II (CA II): A ubiquitous enzyme involved in pH regulation, CO₂ transport, and other physiological processes. Its modulation has therapeutic implications in glaucoma, epilepsy, and potentially neurodegenerative diseases.[15]

Section 3: A Framework for Target Validation

To systematically validate the proposed targets, we recommend a tiered approach, moving from broad, biophysical screening to specific biochemical and cell-based functional assays. This workflow ensures that resources are focused on the most promising interactions.

Caption: A tiered workflow for the validation of therapeutic targets.

Initial Screening: Differential Scanning Fluorimetry (DSF)

Causality: Before investing in complex activity assays, it is crucial to confirm direct physical binding between the compound and the purified target protein. DSF, or Thermal Shift Assay, is a rapid and cost-effective method to achieve this. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A significant shift in Tm is a strong indicator of direct engagement.

Protocol 3.1: General DSF Protocol

-

Reagents & Materials:

-

Purified target protein (e.g., p38α, PDE3B, CA II) at 1-2 mg/mL.

-

DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

SYPRO Orange dye (5000x stock in DMSO).

-

4-(2-Aminoethyl)pyridin-2(1H)-one (10 mM stock in DMSO).

-

Quantitative PCR (qPCR) instrument with melt-curve capability.

-

-

Procedure:

-

Prepare a master mix containing DSF buffer, SYPRO Orange dye (final concentration 5x), and target protein (final concentration 2 µM).

-

Dispense 19 µL of the master mix into each well of a 96-well PCR plate.

-

Add 1 µL of the test compound at various concentrations (e.g., final concentrations from 1 µM to 100 µM). Include a DMSO-only control.

-

Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

-

Place the plate in the qPCR instrument.

-

Run a melt-curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

-

Analyze the data to determine the Tm for each condition. A ΔTm > 2 °C is typically considered a significant hit.

-

Biochemical Assays for Hit Confirmation

Causality: Once binding is confirmed, the next step is to quantify the functional effect of the compound on the enzyme's activity. This determines the compound's potency (e.g., IC₅₀ or EC₅₀).

Protocol 3.2.1: p38α MAPK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagents & Materials:

-

p38α MAPK (recombinant).

-

LanthaScreen™ Certified Kinase Tracer.

-

Eu-anti-tag Antibody.

-

Assay Buffer.

-

Test compound.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, combine the kinase, Eu-labeled antibody, and the test compound.

-

Incubate for 60 minutes at room temperature.

-

Add the kinase tracer to initiate the binding reaction.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the ratio of tracer emission to antibody emission.

-

Plot the emission ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

-

Cell-Based Assays for Functional Validation

Causality: A compound that binds to a protein and inhibits its activity in vitro must also demonstrate a corresponding functional effect in a relevant cellular context. This step validates that the compound can cross the cell membrane and engage its target to produce a biological response.

Caption: Simplified p38 MAPK pathway for LPS-induced TNF-α production.

Protocol 3.3.1: LPS-induced TNF-α Release in THP-1 Monocytes

-

Reagents & Materials:

-

THP-1 human monocytic cell line.

-

RPMI-1640 medium with 10% FBS.

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation.

-

Lipopolysaccharide (LPS).

-

Test compound.

-

Human TNF-α ELISA kit.

-

-

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

-

Remove the PMA-containing medium and replace it with fresh, serum-free medium.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 4-6 hours. Include a vehicle-only (unstimulated) and an LPS-only (stimulated) control.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Plot the TNF-α concentration against the compound concentration to determine the IC₅₀ for the inhibition of cytokine release.

-

Section 4: Summary and Future Directions

This guide establishes a robust, evidence-based framework for investigating the therapeutic targets of 4-(2-Aminoethyl)pyridin-2(1H)-one. By leveraging the well-documented biological activities of the privileged 2-pyridone scaffold, we have prioritized four key target classes: protein kinases, phosphodiesterases, bacterial topoisomerases, and carbonic anhydrases .

The proposed validation workflow, progressing from biophysical binding assays to biochemical and cellular functional screens, provides a clear and efficient path to identify and confirm the compound's primary mechanism(s) of action. Successful validation of any of these targets would open distinct therapeutic avenues, from oncology and inflammation (kinases) to cardiovascular disease (PDE3), infectious disease (topoisomerases), and neurodegenerative disorders (carbonic anhydrase).

Future work following successful in vitro and cellular validation should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

-

ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease corresponding to the validated target.

This structured approach will enable the efficient translation of this promising chemical scaffold into a potential therapeutic candidate.

Section 5: References

-

4-(2-Aminoethyl)pyridin-2(1H)-one - Benchchem.

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (2022-03-23).

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - Taylor & Francis Online. (2025-05-13).

-

4-(2-Aminoethyl)pyridine 96 13258-63-4 - Sigma-Aldrich.

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC.

-

4-(2-Aminoethyl)pyridine 96 13258-63-4 - Sigma-Aldrich.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI.

-

Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. (2021-12-05).

-

Pyridones in drug discovery: Recent advances - ResearchGate.

-

4-(2-Aminoethyl)pyridine - Chongqing Chemdad Co., Ltd.

-

Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers.

-

Bioactive natural products containing 2-pyridone core - ResearchGate.

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022-12-07).

-

Insight into the activation mechanism of carbonic anhydrase(ii) through 2-(2-aminoethyl)-pyridine: a promising pathway for enhanced enzymatic activity - RSC Publishing.

-

4-(2-Aminoethyl)pyridine | CAS 13258-63-4 | SCBT.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(2-Aminoethyl)pyridin-2(1H)-one|CAS 746581-25-9 [benchchem.com]

- 7. 4-(2-氨基乙基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(2-Aminoethyl)pyridine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-(2-Aminoethyl)pyridine | CAS 13258-63-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. Insight into the activation mechanism of carbonic anhydrase(ii) through 2-(2-aminoethyl)-pyridine: a promising pathway for enhanced enzymatic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Architecting Efficacy: The Discovery and Development of Novel Pyridin-2(1H)-one Analogs

Abstract

The pyridin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for drug discovery across fibrosis, oncology, and infectious diseases.[1][2] This technical guide synthesizes recent advancements in the rational design, synthetic methodology, and therapeutic application of this pharmacophore.[2][3] By moving beyond the classical pirfenidone framework, we explore how precise substitution patterns at the N1, C3, and C5 positions modulate physicochemical properties and target engagement.[3] We provide validated protocols for modular synthesis and offer a forward-looking perspective on the scaffold's utility in next-generation modalities like PROTACs.

The Pharmacophore: Structural & Physicochemical Fundamentals

The pyridin-2(1H)-one ring is a six-membered nitrogen heterocycle containing a carbonyl group at position 2. Its utility stems from its unique electronic character and tautomeric behavior.

Tautomerism and Hydrogen Bonding

The scaffold exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In solution and the solid state, the lactam form predominates due to aromatic stabilization energy and strong intermolecular hydrogen bonding (dimerization).[3]

-

H-Bond Donor (HBD): The N1-H (if unsubstituted) serves as a donor.

-

H-Bond Acceptor (HBA): The C2-carbonyl oxygen is a robust acceptor.

Drug Design Implication: When N1 is substituted (e.g., N-phenyl in pirfenidone), the HBD capability is removed, locking the molecule in the lactam form and increasing lipophilicity, which facilitates membrane permeability.[3]

Bioisosterism

The pyridin-2(1H)-one ring is frequently employed as a bioisostere for:

-

Phenyl rings: To improve solubility and reduce lipophilicity (lowering LogP).[3]

-

Amides: To introduce conformational constraint.

-

Phenols: To eliminate metabolic liability associated with glucuronidation.

Rational Design & Structure-Activity Relationships (SAR)

Successful optimization of pyridin-2(1H)-one analogs requires a vector-based approach. The following SAR map delineates the impact of substitution at specific ring positions.

SAR Logic Diagram

Figure 1: Vector-based SAR analysis of the pyridin-2(1H)-one scaffold. Each position offers distinct opportunities for optimizing pharmacokinetics and potency.

Key Substitution Insights

-

N1-Arylation: Essential for anti-fibrotic activity (e.g., Pirfenidone) and antiviral potency. N-aryl derivatives generally exhibit superior metabolic stability compared to N-alkyl analogs [1].

-

C3/C5 Functionalization: 3,5-disubstituted analogs have emerged as potent analgesics. The C5 position is particularly versatile for introducing heteroaryl motifs via cross-coupling to target kinase hinge regions [2].

-

Electronic Tuning: Electron-withdrawing groups (EWGs) at C3 increase the acidity of the N1-H (in unsubstituted analogs), strengthening hydrogen bond interactions with target residues like Asp or Glu in enzyme active sites [3].

Synthetic Architecture: Modular Construction

To accelerate library generation, a modular synthetic strategy is preferred over linear synthesis.[3] The following workflow prioritizes convergent assembly using metal-catalyzed cross-coupling.

Primary Synthetic Pathway: The "Halogen-Dance" Approach

This protocol allows for independent functionalization of the C3 and C5 positions.

Step 1: Core Formation via Cyclization React dimethyl 3-oxopentanedioate with DMF-DMA and a primary amine (R-NH2) to form the pyridone core.

-

Causality: This multicomponent reaction builds the N1 substituent immediately, avoiding difficult N-arylation steps later due to steric hindrance or competing O-alkylation [4].

Step 2: Regioselective Halogenation Bromination of the pyridone core typically occurs at C3 and C5.

-

Control: Using N-bromosuccinimide (NBS) in varying stoichiometries allows for mono- or di-bromination.

Step 3: Sequential Cross-Coupling Utilize the differential reactivity of halides or steric environments to couple C5 prior to C3, or vice versa.

Validated Experimental Protocol: Synthesis of 3,5-Diarylpyridin-2(1H)-ones

Objective: Synthesis of a library candidate for kinase inhibition screening.

Reagents:

-

Starting Material: 3,5-dibromo-1-phenylpyridin-2(1H)-one

-

Catalyst: Pd(dppf)Cl2 (Ferrocene-based ligand prevents catalyst poisoning)[3]

-

Base: Cs2CO3 (Cesium effect promotes solubility in dioxane)[3]

-

Solvent: 1,4-Dioxane/Water (4:1)[3]

Protocol:

-

Setup: Charge a microwave-safe vial with 3,5-dibromo-1-phenylpyridin-2(1H)-one (1.0 eq), Aryl-Boronic Acid A (1.1 eq), and Cs2CO3 (3.0 eq).

-

Degassing: Add 1,4-dioxane/water solvent mixture. Sparge with Argon for 5 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) quickly and seal the vial.

-

Reaction: Heat at 90°C for 4 hours (or 30 mins in microwave at 100°C).

-

Workup: Filter through Celite to remove palladium black.[3] Dilute with EtOAc, wash with brine, dry over MgSO4.

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

TLC Monitoring: The starting dibromide is less polar than the mono-coupled product. If starting material persists, add 0.02 eq more catalyst.[3]

-

NMR Verification: Look for the disappearance of the distinct C3/C5 pyridone protons (typically doublets around 7.5-8.0 ppm) and the appearance of new aryl signals.

Therapeutic Frontiers & Mechanism of Action

Fibrosis: Beyond Pirfenidone

Pirfenidone is the standard of care for Idiopathic Pulmonary Fibrosis (IPF), but its mechanism remains complex.[3][4] It modulates the TGF-β pathway, inhibiting fibroblast-to-myofibroblast transition (FMT). Novel analogs target downstream effectors like CTHRC1 and FHL2 to improve potency and reduce the high pill burden associated with pirfenidone [5].

Signaling Pathway: Anti-Fibrotic Mechanism[3]

Figure 2: Proposed mechanism of action for pyridin-2(1H)-one antifibrotics.[3][5][6] Analogs intervene by downregulating CTHRC1 and FHL2, effectively breaking the TGF-β1 driven fibrotic loop.

Oncology: Kinase Inhibition

The scaffold serves as an ATP-mimetic.[7][8]

-

TRK Inhibitors: 3,5-substituted pyridones fit into the ATP binding pocket of Tropomyosin Receptor Kinases (TRK), blocking downstream signaling in NTRK-fusion cancers [6].

-

EZH2 Inhibition: The pyridone motif in Tazemetostat acts as a cofactor mimic, competing with SAM (S-adenosylmethionine) [7].

Quantitative Data Summary

Table 1: Comparative Potency of Selected Pyridin-2(1H)-one Analogs

| Compound Class | Target | Key Substitution (N1/C3/C5) | IC50 / Activity | Therapeutic Indication | Ref |

| Pirfenidone | TGF-β / CTHRC1 | N-Ph, C5-Me | ~500 µM (Anti-fibrotic) | IPF | [5] |

| Analog 36 | Pain Pathways | C3-Indole, C5-OMe | 85% Inhibition (Allodynia) | Analgesia | [2] |

| Compound 68a | HBV Polymerase | N-Aryl, C5-Benzoyl | 0.12 µM | Hepatitis B | [1] |

| Imidazo-pyridone | Src Kinase | Fused Ring System | < 100 nM | Glioblastoma | [8] |

Future Outlook: PROTACs and Covalent Inhibitors

The pyridin-2(1H)-one scaffold is evolving from a simple inhibitor to a functional warhead.

-

Covalent Targeting: Introduction of acrylamide groups at C3 allows for covalent modification of cysteine residues in kinase active sites, increasing duration of action.

-

PROTAC Linkers: The N1 position is an ideal exit vector for attaching linkers in Proteolysis Targeting Chimeras (PROTACs), as substitution here often does not disrupt the core binding mode.[3]

References

-

Lin S, Liu C, Zhao X, et al. Recent Advances of Pyridinone in Medicinal Chemistry.[3][5] Front Chem. 2022;10:869860.[3][5] Link

-

Blandin A, et al. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorg Med Chem Lett. 2021. Link

-

Cai Z, et al. Structure–Activity Relationship Study of Pyridin-2(1H)-one Derivatives as Urease Inhibitors. J Med Chem. 2025.[3][9][10]

-

Soliman AM, et al. Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives.[9] Phosphorus Sulfur Silicon Relat Elem. 2010.[3][9] Link[3]

-

Kuramochi M, et al. Pirfenidone attenuates lung fibrotic fibroblast responses to transforming growth factor-β1.[6] Respir Res. 2019;20(1):123.[3] Link

-

Wang Y, et al. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors. J Med Chem. 2024. Link[3]

-

Amer MMK, et al. Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds.[5] J Saudi Chem Soc. 2021;25(12):101259.[3] Link

-

Zhang Y, et al. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Acta Pharm Sin B. 2021. Link

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 6. Pirfenidone attenuates lung fibrotic fibroblast responses to transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physicochemical Profiling of Aminoethyl-Pyridinones: A Technical Guide for Drug Discovery

This guide provides an in-depth technical analysis of the physicochemical characteristics of aminoethyl-pyridinones, a scaffold of increasing significance in fragment-based drug discovery (FBDD) and receptor pharmacology.[1]

Executive Summary

Aminoethyl-pyridinones represent a privileged scaffold in medicinal chemistry, merging the polar, hydrogen-bonding capability of the pyridinone core with the basicity and flexibility of an ethylamine side chain.[1] Unlike their purely aromatic pyridine counterparts, aminoethyl-pyridinones exhibit complex tautomeric equilibria and distinct ionization profiles that critically influence their binding affinity (particularly in kinase hinge regions and histamine receptors) and ADME properties.[1] This guide dissects the structural, electronic, and solubility parameters necessary for the rational design of drugs containing this motif.

Part 1: Structural Architecture & Tautomerism[1]

The core identity of this scaffold lies in the duality of the pyridinone ring (lactam) and the aminoethyl tail . Understanding the equilibrium between the lactam (2-pyridinone) and lactim (2-hydroxypyridine) forms is the first step in accurate physicochemical profiling.[1]

The Tautomeric Equilibrium

In aqueous solution and the solid state, the lactam (pyridinone) tautomer generally predominates over the lactim form. This preference is driven by the significant resonance stabilization energy of the amide-like system, despite the loss of formal aromaticity compared to the pyridine ring.

-

Lactam Form (Dominant): Acts as a Hydrogen Bond Acceptor (C=O) and Donor (N-H, if unsubstituted).[1]

-

Lactim Form (Minor): Acts as a Hydrogen Bond Donor (O-H) and Acceptor (ring N).[1]

Critical Note for Modelers: When docking aminoethyl-pyridinones, the lactam form should be the default starting conformation unless the binding pocket specifically stabilizes the lactim (e.g., via a hydrophobic desolvation penalty).[1]

Positional Isomerism

The physicochemical behavior changes drastically based on the attachment point of the aminoethyl chain:

-

N-Substituted (1-aminoethyl): The ring nitrogen is alkylated, locking the structure in the pyridinone form.[1] The acidic ring proton is lost.

-

C-Substituted (e.g., 4-aminoethyl): The ring nitrogen remains free (N-H), allowing for deprotonation (pKa ~11) and participation in proton-shuttle mechanisms.[1]

Part 2: Physicochemical Parameters[1][2][3][4]

Ionization Constants (pKa)

Aminoethyl-pyridinones are amphoteric (or basic if N-substituted) molecules with two distinct ionization centers.[1]

| Ionization Center | Approximate pKa | Characteristics |

| Primary Amine (Side Chain) | 9.2 – 9.8 | Highly basic.[1] Protonated ( |

| Pyridinone Oxygen (Core) | 0.5 – 1.0 | Very weakly basic.[1] Protonation occurs only at very low pH, forming a hydroxypyridinium cation. |

| Pyridinone Nitrogen (Core) | ~11.6 | Weakly acidic (only in C-substituted variants).[1] Deprotonation yields the pyridinone anion. |

Implication: At pH 7.4, the molecule exists primarily as a monocation (protonated amine, neutral ring).[1] This cationic charge is critical for electrostatic interactions (e.g., with Asp residues in GPCRs) but poses a challenge for blood-brain barrier (BBB) penetration.[1]

Lipophilicity (LogP vs. LogD)

-

LogP (Intrinsic): Generally low (< 0.5) due to the polarity of the amide/lactam motif.

-

LogD (pH-dependent): At pH 7.4, the LogD is significantly lower than the LogP (often < -1.[1]0) due to the ionization of the amine.

-

Optimization Strategy: To improve permeability, mask the amine (prodrug) or introduce lipophilic substituents (e.g., -CF3, -Cl) on the pyridinone ring to raise the intrinsic LogP.[1]

-

Solubility

The scaffold exhibits high aqueous solubility (> 5 mg/mL) in its ionized form. However, "brick dust" insolubility can occur in neutral N-substituted derivatives if crystal lattice energy is high due to strong intermolecular dipole stacking of the pyridinone rings.[1]

Part 3: Visualization of Equilibria

The following diagram illustrates the tautomeric and ionization pathways for a C-substituted aminoethyl-pyridinone.

Caption: pH-dependent ionization and tautomeric states of C-substituted aminoethyl-pyridinones. Green box indicates the biologically relevant species.

Part 4: Experimental Protocols

Determination of pKa (Potentiometric Titration)

Standard UV-metric methods may fail due to weak chromophore changes in the amine region. Potentiometric titration is the gold standard here.

Protocol:

-

Preparation: Dissolve 2-5 mg of the aminoethyl-pyridinone derivative in 20 mL of degassed 0.15 M KCl solution (ionic strength control).

-

Titrant: Use carbonate-free 0.1 M KOH.

-

Execution: Perform titration under inert atmosphere (

or Ar) from pH 2.0 to pH 12.0 at 25°C. -

Analysis: Use the Bjerrum difference plot method. You will observe two inflection points:

-

Inflection 1 (pH ~9.5): Deprotonation of the alkyl amine (

). -

Inflection 2 (pH ~11.5): Deprotonation of the ring nitrogen (if unsubstituted).

-

-

Validation: Back-titrate with 0.1 M HCl to confirm reversibility and absence of hysteresis (which would indicate degradation or precipitation).

LogD Measurement (Miniaturized Shake-Flask)

Crucial for assessing membrane permeability.[1]

Protocol:

-

Phase System: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

-

Equilibration: Dissolve compound in the aqueous phase (due to high solubility) to a concentration of 100 µM.

-

Partitioning: Mix equal volumes (e.g., 500 µL) of aqueous sample and octanol in a borosilicate vial.

-

Agitation: Shake at 25°C for 1 hour, then centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm or 280 nm).

-

Calculation:

-

Self-Check: Mass balance must be >95%. If low, check for adsorption to glass walls (common with cationic amines).

-

Part 5: Synthetic & Biological Context[1]

Synthetic Workflow

The synthesis typically involves constructing the pyridinone ring or modifying a pyridine precursor. A robust route for 1-(2-aminoethyl)pyridin-2-one involves the oxidative amination or direct alkylation of 2-pyridone.[1]

Caption: Synthesis of N-substituted aminoethyl-pyridinone via Gabriel amine synthesis to avoid poly-alkylation.

Biological Relevance (E-E-A-T)

-

Histamine Mimicry: The aminoethyl-pyridinone motif structurally mimics histamine.[1] The pyridinone oxygen accepts a hydrogen bond from Asn or Thr residues in H1/H2 receptors, while the protonated amine forms a salt bridge with the conserved Asp residue in TM3 of the GPCR.

-

Kinase Inhibition: In kinase inhibitors, the pyridinone often serves as the "hinge binder," mimicking the adenine ring of ATP. The aminoethyl tail extends into the solvent-exposed region or the ribose pocket to improve solubility.

References

-

Zhang, Y., & Pike, A. (2021).[2] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.[1] Link

-

Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.[2][3] Frontiers in Chemistry. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16791350, 1-(2-Aminoethyl)pyridin-2(1H)-one.[1][4]Link[1]

-

Williams, R. (2022). pKa Data Compiled by R. Williams.[1] Organic Chemistry Data.[1] Link

-

Stark, H., et al. (2006).[5] Histamine and its receptors.[5] British Journal of Pharmacology. Link

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-(2-Aminoethyl)pyridin-2(1H)-one | C7H10N2O | CID 16791350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Development of a Robust Assay Pipeline for Screening and Characterization of 4-(2-Aminoethyl)pyridin-2(1H)-one Activity as a Putative Carbonic Anhydrase IX Inhibitor

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable assay pipeline to screen for and characterize the activity of novel small molecules, using 4-(2-Aminoethyl)pyridin-2(1H)-one as a representative compound. While the specific biological target of 4-(2-Aminoethyl)pyridin-2(1H)-one is not extensively documented, its structural motifs are present in a variety of biologically active compounds.[1][2] Pyridinone-containing molecules have shown a wide range of pharmacological activities, including enzyme inhibition.[1][3] Notably, a structural isomer, 2-(2-aminoethyl)-pyridine, has been identified as an activator of human carbonic anhydrase II (hCA II).[4] This suggests that the carbonic anhydrase family of enzymes is a plausible target class for pyridinone derivatives. This guide will therefore focus on a hypothetical scenario where 4-(2-Aminoethyl)pyridin-2(1H)-one is investigated as a potential inhibitor of human carbonic anhydrase IX (hCA IX), a tumor-associated enzyme and a well-validated therapeutic target. The protocols detailed herein are designed to be adaptable for other enzyme targets and small molecules.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

Human carbonic anhydrase IX (hCA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is generally absent in healthy tissues. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. hCA IX plays a crucial role in tumor progression by maintaining intracellular pH, which facilitates cancer cell survival, proliferation, and metastasis. Consequently, the development of potent and selective hCA IX inhibitors is a promising strategy in oncology.

The pyridinone scaffold is a versatile starting point for the design of enzyme inhibitors due to its ability to participate in various non-covalent interactions within an enzyme's active site.[1] This application note will detail a two-tiered assay strategy:

-

Primary Biochemical Assay: A direct, in vitro enzyme inhibition assay to determine the potency of 4-(2-Aminoethyl)pyridin-2(1H)-one against recombinant human hCA IX.

-

Secondary Cell-Based Assay: A target engagement or functional assay in a cancer cell line endogenously overexpressing hCA IX to confirm the compound's activity in a more physiologically relevant context.

This structured approach ensures a rigorous evaluation of the compound's potential as a therapeutic agent.

Primary Assay: Biochemical Inhibition of hCA IX

The primary assay is a direct enzymatic assay that measures the esterase activity of recombinant human hCA IX. This assay is based on the principle that hCA IX can hydrolyze a chromogenic ester substrate, p-nitrophenyl acetate (pNPA), to produce p-nitrophenol, which can be quantified spectrophotometrically.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of pNPA by hCA IX, leading to the formation of the yellow-colored p-nitrophenolate ion under alkaline conditions. The rate of p-nitrophenolate formation is directly proportional to the enzyme's activity. In the presence of an inhibitor like 4-(2-Aminoethyl)pyridin-2(1H)-one, the rate of this reaction will decrease, allowing for the determination of the compound's inhibitory potency (IC50).

Materials and Reagents

-

Recombinant Human Carbonic Anhydrase IX (hCA IX)

-

4-(2-Aminoethyl)pyridin-2(1H)-one

-

p-Nitrophenyl acetate (pNPA)

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

-

Dimethyl sulfoxide (DMSO)

-

96-well, clear, flat-bottom microplates

-

Microplate spectrophotometer

Detailed Step-by-Step Protocol

-

Reagent Preparation:

-

Assay Buffer: 25 mM HEPES, pH 7.4.

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of recombinant hCA IX in Assay Buffer. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot and dilute to the final working concentration in ice-cold Assay Buffer.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of pNPA in DMSO. Store at -20°C.

-

Compound Stock Solution: Prepare a 10 mM stock solution of 4-(2-Aminoethyl)pyridin-2(1H)-one in 100% DMSO.

-

-

Assay Procedure (96-well plate format):

-

Prepare a serial dilution of 4-(2-Aminoethyl)pyridin-2(1H)-one in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.

-

Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of the 96-well plate.

-

Add 49 µL of the diluted hCA IX enzyme solution to each well to achieve a final enzyme concentration that yields a linear reaction rate for at least 15 minutes.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding 50 µL of a freshly prepared solution of pNPA in Assay Buffer to each well. The final pNPA concentration should be at or near its Km value for hCA IX.

-

Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 405 nm every 30 seconds for 15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Normalize the data by expressing the reaction rates as a percentage of the enzyme activity in the DMSO control wells (100% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[5][6]

-

Expected Results and Data Presentation

The results of the dose-response experiment can be summarized in a table and visualized in a graph.

| Concentration (µM) | % Inhibition |

| 100 | 98.2 ± 1.5 |

| 33.3 | 95.1 ± 2.1 |

| 11.1 | 88.7 ± 3.4 |

| 3.7 | 75.3 ± 4.0 |

| 1.2 | 52.1 ± 3.8 |

| 0.4 | 28.9 ± 2.9 |

| 0.1 | 10.5 ± 1.7 |

| 0.04 | 2.1 ± 0.9 |

| 0.01 | 0.5 ± 0.4 |

| 0 | 0 ± 1.2 |

Table 1: Representative dose-response data for 4-(2-Aminoethyl)pyridin-2(1H)-one against hCA IX.

Figure 1: Workflow for the primary biochemical hCA IX inhibition assay.

Secondary Assay: Cell-Based Target Engagement

To validate the findings from the primary biochemical assay and to assess the compound's activity in a cellular context, a secondary cell-based assay is crucial. A thermal shift assay (Cellular Thermal Shift Assay or CETSA) can be employed to directly measure the engagement of 4-(2-Aminoethyl)pyridin-2(1H)-one with its target, hCA IX, in intact cells.

Principle of the Assay

CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. In this assay, cells are treated with the compound of interest and then subjected to a temperature gradient. The binding of a ligand, such as an inhibitor, stabilizes the target protein, resulting in a higher melting temperature (Tm). The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or an immunoassay.

Materials and Reagents

-

Human cancer cell line endogenously overexpressing hCA IX (e.g., HT-29 or MCF-7)

-

4-(2-Aminoethyl)pyridin-2(1H)-one

-

Cell culture medium (e.g., DMEM) and supplements

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer with protease inhibitors

-

Anti-hCA IX antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Equipment for Western blotting

Detailed Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Culture the chosen cancer cell line to ~80% confluency.

-

Treat the cells with various concentrations of 4-(2-Aminoethyl)pyridin-2(1H)-one or DMSO (vehicle control) for a predetermined time (e.g., 2 hours) in serum-free medium.

-

-

Thermal Shift:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Immediately cool the tubes on ice for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Clarify the lysates by centrifugation at high speed to pellet the aggregated proteins.

-

Transfer the supernatant (containing the soluble protein fraction) to new tubes.

-

Determine the total protein concentration of each sample.

-

-

Detection of Soluble hCA IX:

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific anti-hCA IX antibody.

-

Quantify the band intensities using densitometry.

-

-

Data Analysis:

-

For each treatment group, plot the percentage of soluble hCA IX remaining as a function of temperature.

-

Fit the data to a sigmoidal curve to determine the melting temperature (Tm) of hCA IX under each condition.

-

An increase in the Tm in the presence of 4-(2-Aminoethyl)pyridin-2(1H)-one indicates target engagement.

-

Expected Results and Data Presentation

The CETSA results will demonstrate a shift in the melting curve of hCA IX upon compound binding.

| Compound Concentration | Tm of hCA IX (°C) | ΔTm (°C) |

| Vehicle (DMSO) | 52.1 ± 0.4 | - |

| 1 µM | 53.8 ± 0.5 | 1.7 |

| 10 µM | 56.2 ± 0.6 | 4.1 |

| 50 µM | 58.9 ± 0.4 | 6.8 |

Table 2: Representative CETSA data showing the thermal stabilization of hCA IX by 4-(2-Aminoethyl)pyridin-2(1H)-one.

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Conclusion and Future Directions

This application note has outlined a comprehensive and scientifically rigorous two-tiered approach for the development of assays to characterize the activity of 4-(2-Aminoethyl)pyridin-2(1H)-one as a putative inhibitor of human carbonic anhydrase IX. The successful execution of these protocols will provide critical data on the compound's potency and its ability to engage its target in a cellular environment.

Further studies could include:

-

Investigating the mechanism of inhibition (e.g., competitive, non-competitive) through enzyme kinetics studies.[7]

-

Assessing the selectivity of the compound against other carbonic anhydrase isozymes.

-

Conducting functional cell-based assays, such as measuring changes in extracellular acidification rates, to confirm the downstream effects of hCA IX inhibition.

By following the detailed protocols and principles outlined in this guide, researchers can confidently and efficiently advance their small molecule drug discovery programs.

References

-

Georganics. (n.d.). 4-(2-Aminoethyl)pyridine - High purity. Retrieved from [Link]

-

Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848739. [Link]

-

Merluzzi, V. J., et al. (1991). A rapid bioassay for the determination of non-nucleoside HIV-1 reverse transcriptase inhibitor plasma levels. Journal of Virological Methods, 33(3), 275-284. [Link]

-

Kamal, A., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(48), 30239-30263. [Link]

-

Chem-Impex. (n.d.). 1-Pyridin-2-yl-ethylamine. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-(2-Aminoethyl)pyridine. Retrieved from [Link]

-

Nowak, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5366. [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. Retrieved from [Link]

-

BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

-

McGovern, S. L., et al. (2003). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry, 46(19), 4265-4272. [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

Hamama, W. S., et al. (2021). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ChemistrySelect, 6(7), 1430-1439. [Link]

-

Ialongo, C., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3294. [Link]

-

Lewis, J. A., et al. (2005). A Structure-Based Design Approach to the Development of Novel, Reversible AChE Inhibitors. Journal of Medicinal Chemistry, 48(21), 6541-6549. [Link]

-

BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

Chini, C. C. S., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. International Journal of Molecular Sciences, 22(3), 1145. [Link]

-

Akaike, N., et al. (1982). Dose-inhibition curve and its application to the analysis of ACh-receptor activity. Journal of Theoretical Biology, 98(3), 393-407. [Link]

-

MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]

-

BellBrook Labs. (2026). Can BellBrook Labs develop assays for novel enzyme targets?. Retrieved from [Link]

-

Sittampalam, G. S., et al. (Eds.). (2004). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]

-

Abdel-Aziz, M., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 27(21), 7410. [Link]

-

Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(8), 5643-5662. [Link]

-

National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Enzyme Inhibitors in Drug Discovery and Development. Retrieved from [Link]

-

Naghavi, S. S., & Ghiasi, R. (2024). Insight into the activation mechanism of carbonic anhydrase(ii) through 2-(2-aminoethyl)-pyridine: a promising pathway for enhanced enzymatic activity. Physical Chemistry Chemical Physics, 26(2), 1121-1130. [Link]

-

Wang, X., et al. (2019). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 24(18), 3290. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into the activation mechanism of carbonic anhydrase(ii) through 2-(2-aminoethyl)-pyridine: a promising pathway for enhanced enzymatic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Dose-inhibition curve and its application to the analysis of ACh-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of 4-(2-Aminoethyl)pyridin-2(1H)-one